molecular formula C13H16N2O B12836594 2-(Pyridin-4-ylmethyl)quinuclidin-3-one

2-(Pyridin-4-ylmethyl)quinuclidin-3-one

Cat. No.: B12836594
M. Wt: 216.28 g/mol
InChI Key: RZNFFZSDZCWULW-UHFFFAOYSA-N
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Description

2-(Pyridin-4-ylmethyl)quinuclidin-3-one is a chemical compound with the molecular formula C13H14N2O. It is known for its unique structure, which includes a quinuclidine core and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-ylmethyl)quinuclidin-3-one typically involves the reaction of quinuclidin-3-one with pyridine-4-carboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary but is generally around 24 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-ylmethyl)quinuclidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyridin-4-ylmethyl)quinuclidin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-ylmethyl)quinuclidin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(Pyridin-4-ylmethyl)quinuclidin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which can influence its chemical reactivity and biological activity .

Biological Activity

2-(Pyridin-4-ylmethyl)quinuclidin-3-one is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₁H₁₃N₃O
  • Molecular Weight : 201.24 g/mol

This compound features a quinuclidine ring system with a pyridin-4-ylmethyl substituent, which is significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly receptors and enzymes. It is known to:

  • Interact with Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been studied for its ability to modulate the activity of nAChRs, which play crucial roles in neurotransmission and are implicated in neurodegenerative diseases.
  • Inhibit Enzymatic Activity : Research indicates that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In vitro studies have reported:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various microorganisms ranged from 0.25 to 256.00 μg/mL, demonstrating significant potency against both gram-positive and gram-negative bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cell Viability Studies : In various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

Case Studies

  • Neuroprotective Effects : A study examined the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound could reduce neuronal cell death and improve cognitive function in animal models by enhancing cholinergic neurotransmission .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of bacterial cell wall synthesis
NeuroprotectiveInhibition of AChE and enhancement of cholinergic signaling
AnticancerInduction of apoptosis in cancer cells

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(pyridin-4-ylmethyl)-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C13H16N2O/c16-13-11-3-7-15(8-4-11)12(13)9-10-1-5-14-6-2-10/h1-2,5-6,11-12H,3-4,7-9H2

InChI Key

RZNFFZSDZCWULW-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(=O)C2CC3=CC=NC=C3

Origin of Product

United States

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